molecular formula C6H8N6O2 B1608374 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole CAS No. 60666-28-6

1-(2-Azidoethyl)-2-methyl-5-nitroimidazole

Cat. No. B1608374
CAS RN: 60666-28-6
M. Wt: 196.17 g/mol
InChI Key: ZOHNJAQYCPKISP-UHFFFAOYSA-N
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Description

Azidoethyl compounds are a class of organic compounds that contain an azido group (-N3) and an ethyl group (-CH2CH3). They are used in various fields of chemistry, particularly in organic synthesis .


Synthesis Analysis

The synthesis of azidoethyl compounds often involves the use of specific transfer reagents and reaction conditions . For example, the in situ deprotonation of nitropyrazoles, followed by their reaction with 1-azido-2-chloroethane or 2-azidoethyl mesylate at elevated temperatures using standardized conditions .


Molecular Structure Analysis

The molecular structure of azidoethyl compounds can be determined using various analytical techniques, including single-crystal X-ray diffraction, IR spectroscopy, multinuclear nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Azides can be used in substitution and addition reactions as well as for functional group transformations . For instance, the oxidative polymerization of the 4-(2-azidoethyl)benzene-1,2-diol-azido analogue of dopamine was demonstrated, triggered by sodium periodate as an oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of azidoethyl compounds can be determined using various techniques. For example, the average mass and monoisotopic mass of 1-Azido-2-[(2-azidoethyl)disulfanyl]ethane were determined to be 204.277 Da and 204.025177 Da, respectively .

Safety And Hazards

The safety and hazards associated with azidoethyl compounds can vary depending on their specific structure. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

Azidoethyl compounds have a wide range of applications, including in the development of novel melt-castable compounds with melting points ranging from 80 to 110 °C . Their use in the synthesis of new lead-free primary explosives is also being explored .

properties

IUPAC Name

1-(2-azidoethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O2/c1-5-8-4-6(12(13)14)11(5)3-2-9-10-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHNJAQYCPKISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390579
Record name NSC265263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-2-methyl-5-nitroimidazole

CAS RN

60666-28-6
Record name NSC265263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC265263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 10 parts of sodium azide is added a solution of 32 parts of 2-(5-nitro-2-methyl-1-imidazolyl)ethyl methanesulfonate (Ger. Pat. No. 2,030,314) in 250 parts of warm N,N-dimethylformamide. The resultant mixture is stirred at approximately 50° for 6 hours, then diluted with 1000 parts of cold water. Sufficient potassium carbonate is added to insure basicity. The mixture thus obtained is extracted with toluene. The toluene extract is washed with water, dried over anhydrous potassium carbonate, and stripped of solvent by vacuum distillation, affording 1-(2-azidoethyl)-2-methyl-5-nitroimidazole as a yellow oil which is further purified by crystallization from ether. Isolated by filtration, washed with a 1:1 mixture of ether and hexane, and dried in air the purified product melts at 53°-54°. It has the formula ##SPC6##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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